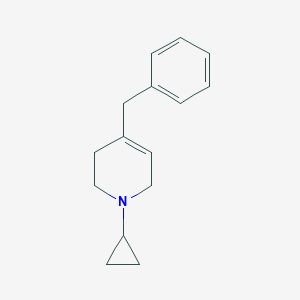
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine (BCPT) is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease. BCPT is a member of the tetrahydropyridine family, which includes compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) that are known to induce Parkinson's disease-like symptoms in humans and animals.
Mecanismo De Acción
The exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons.
Efectos Bioquímicos Y Fisiológicos
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in animal models of Parkinson's disease. These include the protection of dopaminergic neurons from degeneration, the reduction of oxidative stress and inflammation in the brain, and the improvement of motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine in lab experiments is its well-established synthesis method and its ability to easily cross the blood-brain barrier. However, one limitation is that the exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine. One area of focus is the development of more potent and selective analogs of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine that can be used for the treatment of neurodegenerative diseases. Another area of focus is the investigation of the long-term effects of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine treatment, including its potential to slow disease progression and improve quality of life in patients with neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine and its potential interactions with other drugs and therapies.
Métodos De Síntesis
The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine involves a multi-step process that includes the reaction of cyclopropylmethylamine with benzaldehyde, followed by a series of chemical transformations to yield the final product. The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. In animal models of Parkinson's disease, 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to protect dopaminergic neurons from degeneration and improve motor function. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been studied for its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.
Propiedades
Número CAS |
158271-18-2 |
|---|---|
Nombre del producto |
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
4-benzyl-1-cyclopropyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)12-14-8-10-16(11-9-14)15-6-7-15/h1-5,8,15H,6-7,9-12H2 |
Clave InChI |
XTVSQINPBNHYIX-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
SMILES canónico |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
Sinónimos |
4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine BnCPTHP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



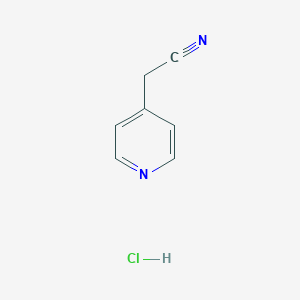
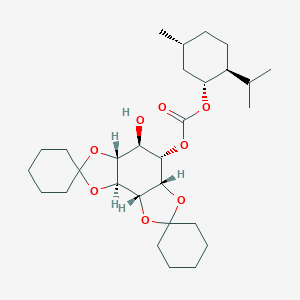

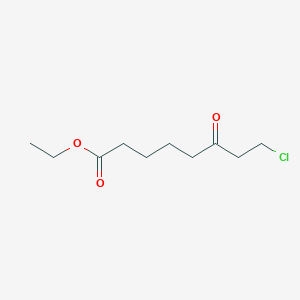
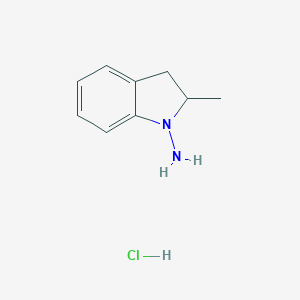
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
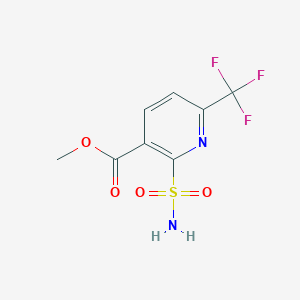
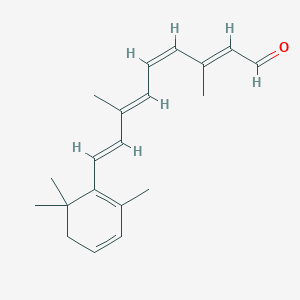
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)




![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)